3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused triazole-pyrimidine core. Its structure includes a 4-ethoxyphenyl group at position 3 and a 4-methylbenzyl substituent at position 6 (Figure 1). The molecular formula is C₁₉H₁₈N₅O₂ (exact mass: 356.14 g/mol) .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-27-17-10-8-16(9-11-17)25-19-18(22-23-25)20(26)24(13-21-19)12-15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVDDZXFLZUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly: Triazolo[4,5-d]Pyrimidin-7-One Formation
The triazolo[4,5-d]pyrimidin-7-one scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves the reaction of 5-amino-1,2,4-triazole derivatives with β-keto esters or diketones under acidic conditions. For instance, 5-amino-1H-1,2,4-triazole reacts with ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate in phosphoryl chloride to yield the 7-chloro intermediate, which is subsequently hydrolyzed to the pyrimidin-7-one.
Key Reaction Conditions
- Solvent: Acetonitrile or dimethylformamide (DMF)
- Catalyst: Phosphoryl chloride (POCl₃) for chlorination
- Temperature: Reflux (80–100°C) for cyclization
Oxidation and Final Product Isolation
Secondary oxidation steps may be required to stabilize the product. Potassium permanganate in acetic acid/DMF converts thioethers to sulfones, though this is unnecessary for the target compound. Final purification involves crystallization from DMF/water mixtures, achieving >95% purity.
Yield Optimization Table
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | POCl₃ | Acetonitrile | Reflux | 75 |
| C3 Substitution | Pd(PPh₃)₄ | DMF | 80°C | 72 |
| C6 Alkylation | K₂CO₃ | Acetone | Reflux | 69 |
| Crystallization | DMF/H₂O | — | 5°C | 89 |
Mechanistic Insights and Side-Reaction Mitigation
The triazolo ring formation proceeds via a tandem cyclization-dehydration mechanism, with POCl₃ acting as both a Lewis acid and dehydrating agent. Competing pathways, such as over-oxidation or N-alkylation, are suppressed by:
- Stoichiometric Control: Limiting reagent ratios (1:1 amine:halide)
- Low-Temperature Workup: Gradual cooling to 5°C during crystallization
Scalability and Industrial Applicability
The patent-pending one-pot methodology from WO2015193165A1 demonstrates scalability to multi-kilogram batches. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents at positions 3 and 6, affecting solubility, stability, and bioactivity.
Notes:
- Lipophilic substituents (e.g., 4-methylbenzyl) improve membrane permeability but may reduce aqueous solubility .
Biological Activity
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure features a triazole ring fused to a pyrimidine ring, making it a subject of interest in various biological and medicinal research fields. This article reviews the biological activity of this compound, focusing on its potential therapeutic properties and mechanisms of action.
The compound's IUPAC name is 3-(4-ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, with a molecular formula of C20H19N5O2. It has an InChI Key of MCGVDDZXFLZUAG-UHFFFAOYSA-N, indicating its specific chemical structure and properties .
The biological activity of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one primarily involves its interactions with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on proteins, thus influencing various metabolic pathways. Notably, it has shown potential in inhibiting signal transduction pathways linked to cancer progression and inflammation .
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activities. For instance:
- Cell Line Studies : In vitro studies have demonstrated that 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values in these studies suggest a potent anticancer effect .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.95 |
| HepG2 | 0.30 |
| NCI-H460 | 8.55 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Antiviral Activity : A recent study evaluated the antiviral potential of related triazolopyrimidine compounds against various viral strains. The findings suggested that structural modifications could enhance biological activity, leading to promising candidates for antiviral drug development .
- In Vivo Models : Animal studies have shown that derivatives of triazolopyrimidine compounds can reduce tumor size and improve survival rates in models of breast and liver cancer, indicating their potential as therapeutic agents .
Q & A
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Test cytotoxicity (MTT assay) and selectivity (SI = IC50_normal_cell / IC50_cancer_cell) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
